4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine
Overview
Description
4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a furan ring fused to a bipyrimidine structure, which imparts unique chemical and physical properties. The presence of the furan ring contributes to its aromaticity and potential reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which can be synthesized through the Vilsmeier-Haack reaction involving furan and a formylating agent such as dimethylformamide and phosphorus oxychloride . The bipyrimidine structure can be synthesized through cyclization reactions involving appropriate precursors like diaminopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bipyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and bipyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring’s aromaticity and the bipyrimidine structure’s ability to form hydrogen bonds and π-π interactions contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various chemical syntheses.
4,5’-Bipyrimidine: The parent compound of the bipyrimidine structure, used in coordination chemistry and materials science.
2-Aminopyrimidine: A related compound with applications in medicinal chemistry.
Uniqueness
4’-(Furan-2-yl)-[4,5’-bipyrimidin]-2’-amine is unique due to the combination of the furan and bipyrimidine rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse functionalization and the exploration of novel chemical and biological properties.
Properties
IUPAC Name |
4-(furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c13-12-15-6-8(9-3-4-14-7-16-9)11(17-12)10-2-1-5-18-10/h1-7H,(H2,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQIVJFMLHWCGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2C3=NC=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587346 | |
Record name | 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-58-9 | |
Record name | 4'-(Furan-2-yl)[4,5'-bipyrimidin]-2'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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